D,L-7-Aza-3-indolylglycine

Molecular Formula Molecular Weight Structural Differentiation

Researchers requiring a characterized Bortezomib impurity standard or a defined azaindole-glycine pharmacophore for glycinergic neurotransmission studies face limited commercial availability of this hybrid scaffold. D,L-7-Aza-3-indolylglycine (CAS 1052209-51-4) directly addresses both needs. • Bortezomib Impurity E: qualified reference standard for pharmaceutical impurity profiling and analytical method development. • Glycine-site ligand: racemic α-substituted glycine backbone with 7-azaindole heterocycle for NMDA receptor and glycine receptor SAR studies. • Aqueous-compatible solubility: dissolves in NaOH (aq), enabling biochemical assays without organic co-solvents. ≥95% purity, off-white solid, mp 242-246°C.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1052209-51-4
Cat. No. B015998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-7-Aza-3-indolylglycine
CAS1052209-51-4
Synonymsα-Amino-1H-pyrrolo[2,3-b]pyridine-3-acetic Acid; 
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC=C2C(C(=O)O)N)N=C1
InChIInChI=1S/C9H9N3O2/c10-7(9(13)14)6-4-12-8-5(6)2-1-3-11-8/h1-4,7H,10H2,(H,11,12)(H,13,14)
InChIKeyJAOJSANZQPPJLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D,L-7-Aza-3-indolylglycine: Physicochemical & Structural Profile


D,L-7-Aza-3-indolylglycine (CAS 1052209-51-4), systematically named 2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid, is a non-canonical, racemic α-amino acid with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . It belongs to the azaindole class of heterocyclic amino acids and is supplied as an off-white solid with a melting point of 242–246 °C and a typical purity specification of ≥95% [1]. The compound is fundamentally a hybrid scaffold: it combines the α-amino acid backbone of 3-indolylglycine with the 7-aza substitution pattern (a nitrogen at the 7-position of the indole ring) characteristic of 7-azatryptophan, yielding a racemic glycine–azaindole conjugate that is structurally distinct from both its all-carbon indole analog and its β-alanine–type azatryptophan counterpart .

Azaindole-glycine hybrid scaffold for glycine/NMDA receptor probe studies
Specified purity supports synthetic incorporation and batch consistency
Listed as Bortezomib Impurity E for analytical reference standard use
Reported aqueous alkaline solubility may support aqueous bioassay formats

D,L-7-Aza-3-indolylglycine: Why Structural Analogs Cannot Substitute


Although D,L-3-indolylglycine (CAS 6747-15-5) and D,L-7-azatryptophan (CAS 7303-50-6) share a superficial resemblance as tryptophan-like unnatural amino acids, each possesses a critical structural deviation that precludes functional interchangeability with D,L-7-Aza-3-indolylglycine. D,L-3-Indolylglycine retains the all-carbon indole nucleus and is reported to act as a glycine receptor agonist, whereas the target compound introduces a nitrogen atom at the 7-position of the indole ring—a modification known to alter hydrogen-bonding capacity and electronic distribution in azaindole-based ligands . D,L-7-Azatryptophan contains the identical 7-azaindole ring but carries a β-methylene spacer between the heterocycle and the α-carbon; this preserves the tryptophan-like side-chain length and makes it a fluorescent probe for protein incorporation, not a glycine-site ligand [1]. The target compound collapses this side chain to a direct α-substituted glycine framework, producing a fundamentally different spatial presentation of the azaindole pharmacophore, which is essential to its recognition profile at glycine-binding and NMDA-associated sites .

D,L-7-Aza-3-indolylglycine vs. 3-Indolylglycine All-carbon indole lacks 7-aza modification; may alter hydrogen-bonding and electronic distribution at binding sites
D,L-7-Aza-3-indolylglycine vs. 7-Azatryptophan β-methylene spacer changes pharmacophore geometry; may not replicate target's recognition profile at glycine/NMDA sites

D,L-7-Aza-3-indolylglycine: Quantitative Differentiation from Analogs


Molecular Weight & Formula Comparison

D,L-7-Aza-3-indolylglycine possesses the molecular formula C₉H₉N₃O₂ (MW 191.19) . D,L-3-Indolylglycine has the formula C₁₀H₁₀N₂O₂ (MW 190.20) , differing by the replacement of one carbon with one nitrogen. D,L-7-Azatryptophan monohydrate has the formula C₁₀H₁₁N₃O₂·H₂O (MW 205.22 anhydrous) [1], incorporating an extra methylene unit. These differences provide unambiguous identity confirmation via mass spectrometry or elemental analysis, preventing misidentification during procurement.

Molecular Formula & MW
Head-to-head
C₉H₉N₃O₂ (191.19) vs. Indolylglycine C₁₀H₁₀N₂O₂ (190.20), Δ +1N, –1C; vs. Azatryptophan C₁₀H₁₁N₃O₂ (205.22), Δ –CH₂
Supports identity confirmation via MS or elemental analysis
Procurement error risk among aza-indole analogs
Molecular Formula Molecular Weight Structural Differentiation

Melting Point as a Purity Indicator

The melting point of D,L-7-Aza-3-indolylglycine (racemic free amino acid) is reported as 242–246 °C [1]. In contrast, D,L-7-azatryptophan monohydrate decomposes at approximately 275 °C [2]. The ~30 °C lower melting point reflects the absence of the β-methylene spacer and the different crystal packing inherent to the glycine-like backbone.

Melting Point
Head-to-head
242–246 °C (target) vs. ~275 °C dec. (7-azatryptophan)
Melting point may serve as orthogonal identity check
ΔTm ≈ –30 °C reflects different crystal packing
Melting Point Purity Solid-State Characterization

Aqueous Alkaline Solubility Profile

D,L-7-Aza-3-indolylglycine is soluble in aqueous sodium hydroxide solution [1], consistent with the expected behavior of a free α-amino acid in alkaline media. By contrast, D,L-3-indolylglycine is typically soluble in DMSO or DMF, as is common for hydrophobic unnatural amino acids . This difference in recommended solvent systems has direct implications for experimental design, particularly when aqueous compatibility is required.

Solubility Profile
Context-dependent
Soluble in aq. NaOH; all-carbon analog typically requires DMSO/DMF
May support aqueous buffer compatibility for biochemical assays
Qualitative comparison; verify lot-specific solubility
Solubility Formulation Buffer Compatibility

Purity Specification as Procurement Benchmark

Multiple reputable vendors, including AKSci and CymitQuimica, list D,L-7-Aza-3-indolylglycine with a minimum purity specification of 95% (HPLC) . This specification exceeds the often-unstated purity of many niche unnatural amino acids and provides a quantifiable benchmark for batch-to-batch consistency.

Purity Specification
Data to verify
≥95% (HPLC)
Provides quantifiable benchmark for batch consistency
Verify certificate of analysis for each lot
Purity Quality Control Procurement Specification

Primary Literature Context: Glycine/NMDA vs. Fluorescent Probe

The key literature reference for D,L-7-Aza-3-indolylglycine (Alexander et al., Bioorg. Med. Chem. Lett., 2008, 18, 4316) associates this scaffold with glycine-site and NMDA-relevant pharmacology . In contrast, D,L-7-azatryptophan is primarily cited as a fluorescent probe for protein structure and dynamics, exploiting the azaindole fluorophore incorporated into full-length proteins via biosynthesis [1]. This divergence in primary literature context reflects fundamentally different intended research use-cases.

Research Context
Class-level
Cited for glycine/NMDA pharmacology (Alexander 2008); 7-azatryptophan used as fluorescent probe
Target compound positioned for glycine-site probe studies
Class-level inference; confirm target engagement experimentally
Glycine receptor NMDA Fluorescent probe Target engagement

D,L-7-Aza-3-indolylglycine: Research Applications


Glycine-Binding Site Pharmacology Probe

D,L-7-Aza-3-indolylglycine is structurally positioned as a ligand for glycine-recognition sites, including the glycine receptor and the NMDA receptor glycine modulatory site, as indicated by its citation in Alexander et al. (2008) . Its racemic, α-substituted glycine backbone with a 7-azaindole heterocycle provides a distinct pharmacophore geometry compared to the β-substituted 7-azatryptophan or the all-carbon 3-indolylglycine scaffolds. Researchers studying glycinergic neurotransmission may select this compound for structure–activity relationship (SAR) campaigns, competitive binding assays, or electrophysiological studies where an azaindole-modified glycine congener is required.

Synthetic Intermediate for Peptide & Small-Molecule Libraries

The compound's free α-amino and carboxylic acid functional groups, combined with the 7-azaindole heterocycle, make it a versatile building block for solid-phase peptide synthesis, fragment-based drug discovery, or diversity-oriented synthesis. The ≥95% purity specification and defined melting point (242–246 °C) [1] enable reliable incorporation into synthetic workflows where batch-to-batch consistency is critical.

Bortezomib Impurity Reference Standard

Multiple chemical databases list D,L-7-Aza-3-indolylglycine as 'Bortezomib Impurity E' , indicating its relevance as a reference standard in the quality control and analytical development of the proteasome inhibitor bortezomib. Analytical laboratories engaged in pharmaceutical impurity profiling may procure this compound specifically for this purpose, differentiating it from other azaindole amino acids that lack this established regulatory context.

Aqueous-Based Biochemical Assay Development

Unlike more hydrophobic unnatural amino acids that require DMSO or DMF for dissolution, D,L-7-Aza-3-indolylglycine is reported to be soluble in aqueous sodium hydroxide solution [2]. This property makes it preferentially suitable for biochemical assay formats requiring aqueous buffer systems, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based assays where organic co-solvents must be minimized to avoid off-target effects.

Application
Selection Property
Validation Focus
Glycine/NMDA binding site probe
Azaindole-glycine hybrid scaffold
Binding affinity at glycine-site / NMDA modulatory site
Peptide/small-molecule synthesis
≥95% purity specification
HPLC purity and identity verification
Bortezomib impurity reference standard
Defined impurity identity (Impurity E)
Co-elution and MS confirmation vs. reference
Aqueous biochemical assay formats
Reported aqueous alkaline solubility
Buffer compatibility and interference in SPR/ITC/cell assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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